

Theoretical and computational studies of (2-amino-5-nitrophenyl)methanol

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Compound of Interest

Compound Name: (2-amino-5-nitrophenyl)methanol

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An In-Depth Technical Guide to the Theoretical and Computational Analysis of **(2-amino-5-nitrophenyl)methanol**

Abstract

(2-Amino-5-nitrophenyl)methanol is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. Its trifunctional nature, featuring amino, nitro, and hydroxymethyl groups on a phenyl ring, makes it a versatile building block for the synthesis of complex heterocyclic structures and pharmaceutical agents. This guide provides a comprehensive theoretical and computational exploration of the molecule, detailing its structural, vibrational, and electronic properties. By integrating Density Functional Theory (DFT) calculations with established experimental principles, we offer a framework for understanding and predicting the molecule's behavior, underpinning its application in drug development and chemical synthesis.

Introduction: The Significance of a Versatile Synthon

Substituted nitroanilines are a cornerstone of modern organic synthesis. The presence of both an electron-donating amino group and a powerful electron-withdrawing nitro group creates a unique electronic environment within the aromatic ring, influencing its reactivity and spectroscopic characteristics.^{[1][2]} **(2-Amino-5-nitrophenyl)methanol**, also known as 2-

amino-5-nitrobenzyl alcohol, adds a hydroxymethyl ($-\text{CH}_2\text{OH}$) group to this scaffold, providing an additional site for chemical modification.

This unique combination of functional groups makes the molecule a valuable intermediate for synthesizing a range of therapeutic agents, including kinase inhibitors, which are pivotal in cancer therapy, and novel antimicrobial compounds.^{[3][4][5]} Understanding the molecule's fundamental properties—from its three-dimensional geometry and vibrational modes to its electronic frontier orbitals—is crucial for designing efficient synthetic pathways and predicting its interaction with biological targets.

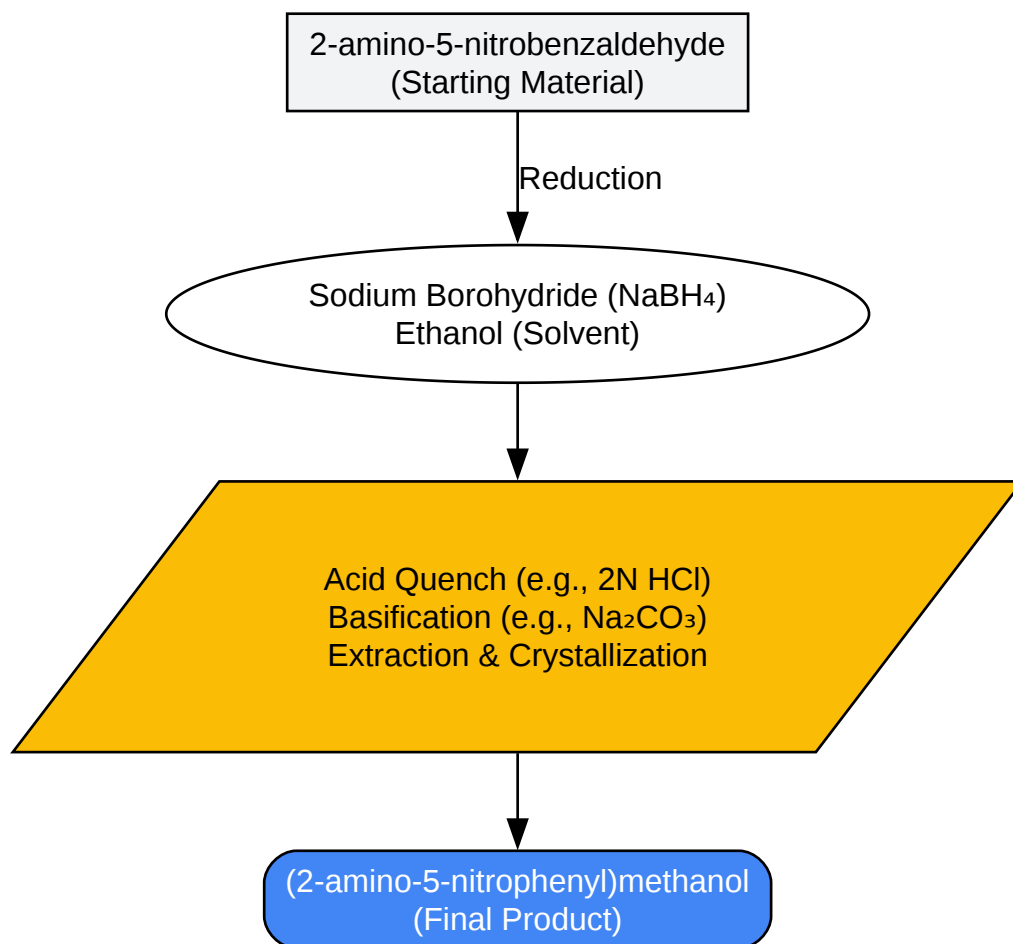
This guide employs a first-principles computational approach, primarily using Density Functional Theory (DFT), to elucidate these properties. We will detail the computational workflows, correlate the theoretical findings with expected experimental data, and provide actionable protocols for researchers in the field.

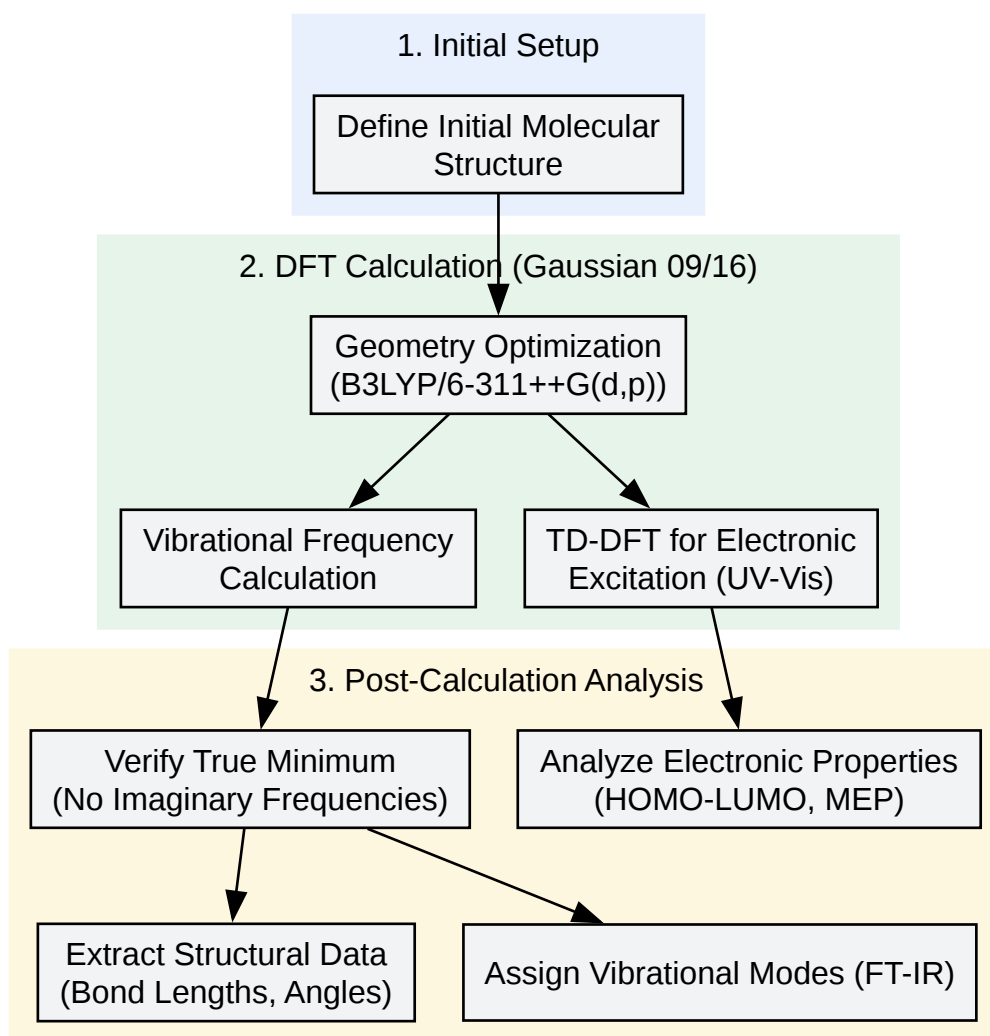
Molecular Structure and Synthesis

The foundational step in any analysis is confirming the molecule's structure and understanding its synthesis.

Molecular Structure

The structure of **(2-amino-5-nitrophenyl)methanol** is defined by a benzene ring substituted at positions 1, 2, and 5 with a hydroxymethyl, an amino, and a nitro group, respectively. The interplay between the electron-donating amino group and the electron-withdrawing nitro group significantly influences the geometry and electron distribution of the phenyl ring.^[1]





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